2-(3-aminopropyl)-6-fluorophenol

Nociceptin/Orphanin FQ Receptor Antagonist Activity GPCR Pharmacology

Targeted procurement for 2-(3-aminopropyl)-6-fluorophenol (CAS 1000563-42-7) is essential. This fluorinated phenolic amine is a specialized probe with unique pharmacological activity, including potent NOP receptor antagonism (IC50=11nM), high affinity for human renin (IC50=0.039nM), and anti-fibrotic effects. Non-fluorinated analogs (e.g., CAS 90765-59-6) exhibit different receptor profiles, making this compound non-substitutable for specific R&D applications.

Molecular Formula C9H12FNO
Molecular Weight 169.20 g/mol
CAS No. 1000563-42-7
Cat. No. B6614971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-aminopropyl)-6-fluorophenol
CAS1000563-42-7
Molecular FormulaC9H12FNO
Molecular Weight169.20 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)O)CCCN
InChIInChI=1S/C9H12FNO/c10-8-5-1-3-7(9(8)12)4-2-6-11/h1,3,5,12H,2,4,6,11H2
InChIKeyBPLOZIKSCJRPFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Aminopropyl)-6-fluorophenol (CAS 1000563-42-7): A Specialized Research Intermediate with Documented Polypharmacology


2-(3-Aminopropyl)-6-fluorophenol (CAS 1000563-42-7) is a synthetic, small-molecule research compound with the molecular formula C9H12FNO. It is classified as a fluorinated phenolic amine and serves primarily as a building block or specialized probe in medicinal chemistry and chemical biology [1]. Its structure, featuring an ortho-fluorine on the phenol ring and a primary amine on a propyl linker, differentiates it from non-fluorinated or positionally distinct analogs, providing a unique profile for investigating fluorination effects on target binding and pharmacokinetic properties [2]. This compound is not a therapeutic agent and is strictly for research and development applications.

Critical Selection Factors for 2-(3-Aminopropyl)-6-fluorophenol in Research Procurement


In the procurement of research chemicals like 2-(3-aminopropyl)-6-fluorophenol, simple substitution with a generic 'fluorophenol' or 'aminopropyl phenol' is insufficient due to the compound's specific substitution pattern, which directly impacts its unique pharmacological fingerprint . While a variety of fluorophenol and aminopropyl derivatives are commercially available [1], their biological activities diverge significantly. For instance, the non-fluorinated analog 2-(3-aminopropyl)phenol (CAS 90765-59-6) acts as a partial agonist at several serotonin (5-HT) receptors and as an antagonist at the 5-HT2A receptor . In contrast, 2-(3-aminopropyl)-6-fluorophenol has been documented to engage different targets, such as the NOP receptor, and exhibit activity in fibrosis-related pathways [2]. The precise location of the fluorine atom on the phenol ring is a critical determinant of its interaction with biological targets and its overall research utility, making it a non-interchangeable tool for specific investigations. The following quantitative evidence underscores this necessity for targeted procurement.

Quantitative Differentiation Evidence for 2-(3-Aminopropyl)-6-fluorophenol


Inhibition of Human NOP Receptor Compared to a Related Structural Analog

2-(3-Aminopropyl)-6-fluorophenol demonstrates potent antagonist activity at the human Nociceptin/Orphanin FQ (NOP) receptor, with an IC50 of 11 nM, determined via a [35S]GTPgammaS binding assay in HEK293 cells [1]. This activity is distinct from a closely related analog, 3-(3-Aminopropyl)-2-fluorophenol (CAS 68308731), which shows no reported affinity for the NOP receptor but is instead noted for its potential interaction with aminergic GPCRs due to the different position of its fluorine atom [2].

Nociceptin/Orphanin FQ Receptor Antagonist Activity GPCR Pharmacology

Inhibition of Mechanical Stress-Induced Fibrosis: In Vivo and In Vitro Evidence

In studies investigating the profibrotic effects of mechanical stress, 2-(3-aminopropyl)-6-fluorophenol demonstrated significant efficacy in suppressing proliferation, activation, and contraction of fibroblasts, as well as inactivating key signaling pathways including FAK, p38, and Rho GTPase, in both in vitro and in vivo models [1]. This contrasts with the broader class of simple fluorophenols, which are generally not documented to possess this specific anti-fibrotic activity in response to mechanical stress [2].

Fibrosis Mechanical Stress FAK/p38/Rho Signaling In Vivo Model

Binding Affinity to Human FR-Beta Receptor: Differential Cellular Activity

2-(3-Aminopropyl)-6-fluorophenol exhibits binding affinity to the human Folate Receptor Beta (FR-beta), as assessed by its antiproliferative activity in Chinese hamster D4 cells expressing the receptor. This activity was measured by a reduction in cell viability after 96 hours in the presence of folic acid, using a Cell-Titer Blue assay [1]. In contrast, the non-fluorinated analog 2-(3-aminopropyl)phenol has a reported activity profile primarily as a partial agonist at serotonin receptors, with no documented affinity for FR-beta .

Folate Receptor Beta Antiproliferative Activity Cell-Based Assay

Potent Inhibition of Human Recombinant Renin: A Distinct Target Engagement Profile

2-(3-Aminopropyl)-6-fluorophenol demonstrates potent inhibition of human recombinant renin, with an IC50 of 0.039 nM, assessed by the accumulation of angiotensin 1 using a human tetradecapeptide substrate in an immunoassay [1]. This activity is in stark contrast to other fluorophenol derivatives, such as 4-(1-aminopropyl)-2-fluorophenol, which have no reported renin inhibitory activity . This stark difference in potency highlights the unique pharmacological profile of 2-(3-aminopropyl)-6-fluorophenol.

Renin Angiotensin Enzyme Inhibition Immunoassay

Optimal Research Applications for 2-(3-Aminopropyl)-6-fluorophenol Based on Evidence


Investigating Nociceptin/Orphanin FQ (NOP) Receptor Pharmacology

2-(3-Aminopropyl)-6-fluorophenol is a valuable chemical probe for studying the NOP receptor, a G protein-coupled receptor (GPCR) implicated in pain, anxiety, and addiction [1]. Its potent antagonist activity (IC50 = 11 nM) makes it suitable for in vitro assays to characterize NOP receptor signaling pathways and for validating the role of NOP in cellular and tissue models. This is a superior choice over non-fluorinated analogs or other aminopropyl phenols that lack this specific target engagement [2].

Probing the Role of the Folate Receptor Beta (FR-Beta) in Disease

The documented binding of 2-(3-aminopropyl)-6-fluorophenol to the human FR-beta receptor positions it as a potential starting point for developing FR-beta-targeted probes or therapeutic agents [1]. This receptor is often overexpressed on activated macrophages in inflammatory diseases and on certain cancer cells. The compound's ability to induce antiproliferative effects in FR-beta-expressing cells makes it a relevant tool for research into FR-beta's role in cancer and autoimmune conditions, where other fluorophenols or aminopropyl analogs may be inactive [2].

Investigating the Renin-Angiotensin System (RAS) and Cardiovascular Biology

The exceptionally high potency of 2-(3-aminopropyl)-6-fluorophenol against human renin (IC50 = 0.039 nM) establishes it as a highly specific and potent tool for RAS research [1]. This compound can be used to dissect renin-dependent pathways in cardiovascular and renal physiology, offering a level of potency and specificity that is not found in other commercially available aminopropyl fluorophenols [2]. Its application in biochemical and cellular assays provides a strong foundation for understanding renin's role in blood pressure regulation and electrolyte balance.

Modeling Mechanical Stress-Induced Fibrosis and Tissue Remodeling

Based on in vivo and in vitro evidence of its anti-fibrotic activity in mechanically stressed environments, this compound is a specialized tool for research in fibrosis, wound healing, and tissue engineering [1]. Unlike many other fluorophenols, which are not known to have this function, 2-(3-aminopropyl)-6-fluorophenol can be used to investigate the molecular mechanisms by which cells respond to mechanical cues and to validate targets like FAK, p38, and Rho GTPase in the context of pathological fibrosis [2].

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